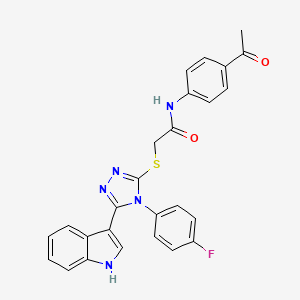![molecular formula C20H18BrN3O3S2 B2541133 N-(6-bromobenzo[d]tiazol-2-il)-4-(N,N-dialisulfamoil)benzamida CAS No. 476625-90-8](/img/structure/B2541133.png)
N-(6-bromobenzo[d]tiazol-2-il)-4-(N,N-dialisulfamoil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide" is a derivative of benzamide, which is a significant class of compounds due to their biological properties. Benzamide derivatives are known to exhibit a range of biological activities, including anticancer properties. The presence of a thiazole ring, as well as bromine and sulfamoyl substituents, suggests potential for specific biological interactions and activities .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the coupling of different pharmacophoric groups to achieve desired properties. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved with a high yield by reacting 2-bromobenzoic acid with an appropriate amine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using techniques such as NMR, mass spectrometry, and FT-IR . X-ray diffraction analysis can provide detailed insights into the crystal structure, as seen with 2-bromo-N-(2,4-difluorobenzyl)benzamide, which crystallized in the monoclinic system . The molecular structure of the compound would likely exhibit interesting features due to the presence of the bromine atom, which could participate in intermolecular interactions.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, depending on their substituents. For instance, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, which is influenced by non-covalent interactions such as hydrogen bonding and π-π interactions . The compound may also exhibit unique reactivity due to the bromine atom, which could be involved in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's polarity, solubility, and melting point. Theoretical calculations, such as DFT, can be used to predict these properties and to understand the supramolecular packing in the solid state . The compound would likely have distinct physical and chemical properties due to its unique combination of functional groups.
Aplicaciones Científicas De Investigación
- Síntesis: Los investigadores han sintetizado una serie de derivados de 1,2,3-triazol a partir de 6-bromobenzo[d]tiazol-2(3H)-ona utilizando reacciones de una sola olla catalizadas por cobre .
Actividad Anticancerígena
Complejos Organometálicos
En resumen, la N-(6-bromobenzo[d]tiazol-2-il)-4-(N,N-dialisulfamoil)benzamida promete en diversos dominios científicos, desde la investigación del cáncer hasta la ciencia de los materiales. Sus propiedades multifacéticas la convierten en un compuesto intrigante para futuras exploraciones. 🌟
Mecanismo De Acción
While the exact mechanism of action can vary depending on the specific compound and its biological target, benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S2/c1-3-11-24(12-4-2)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)13-18(17)28-20/h3-10,13H,1-2,11-12H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYGPWCDXPEEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide](/img/structure/B2541053.png)


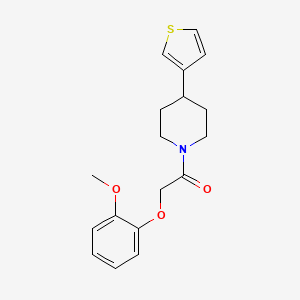


![Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)
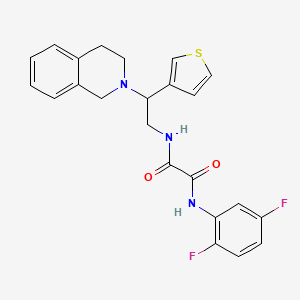
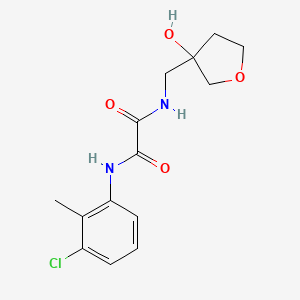
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)
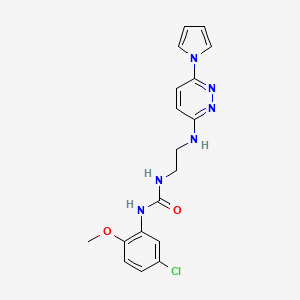
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)
